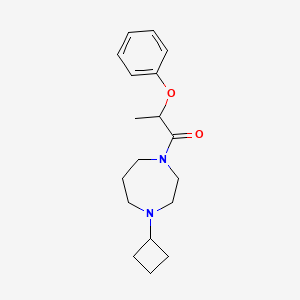

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-phenoxypropan-1-one

CAS No.: 2320516-17-2

Cat. No.: VC4191889

Molecular Formula: C18H26N2O2

Molecular Weight: 302.418

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2320516-17-2 |

|---|---|

| Molecular Formula | C18H26N2O2 |

| Molecular Weight | 302.418 |

| IUPAC Name | 1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-phenoxypropan-1-one |

| Standard InChI | InChI=1S/C18H26N2O2/c1-15(22-17-9-3-2-4-10-17)18(21)20-12-6-11-19(13-14-20)16-7-5-8-16/h2-4,9-10,15-16H,5-8,11-14H2,1H3 |

| Standard InChI Key | JEDJQLUCOCYUEM-UHFFFAOYSA-N |

| SMILES | CC(C(=O)N1CCCN(CC1)C2CCC2)OC3=CC=CC=C3 |

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Components

The compound’s architecture comprises three distinct regions:

-

1,4-Diazepane Ring: A seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. This ring exhibits conformational flexibility, enabling interactions with biological targets such as enzymes or receptors .

-

Cyclobutyl Substituent: A four-membered carbocyclic ring attached to the diazepane nitrogen at position 4. The cyclobutyl group introduces steric constraints that influence the compound’s three-dimensional conformation and stability.

-

Phenoxypropanone Moiety: A propan-1-one chain substituted with a phenoxy group at the β-position. The phenoxy group’s electron-rich aromatic system may participate in π-π interactions or hydrogen bonding, enhancing binding affinity in biological systems.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₂₆N₂O₂ | |

| Molecular Weight | 302.4 g/mol | |

| CAS Registry Number | 2309711-00-8 | |

| IUPAC Name | 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-phenoxypropan-1-one | |

| SMILES | COC1=CC=CC=C1OCC(=O)N2CCCN(CC2)C3CCC3 |

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-phenoxypropan-1-one involves multi-step reactions optimized for yield and selectivity:

-

Diazepane Ring Formation:

-

The 1,4-diazepane core is typically synthesized via cyclization of diamine precursors. For example, N-alkylation of a linear diamine with a bifunctional electrophile (e.g., 1,3-dibromopropane) under basic conditions yields the seven-membered ring .

-

Cyclobutyl introduction occurs through nucleophilic substitution, where a cyclobutyl halide reacts with the secondary nitrogen of the diazepane ring.

-

-

Phenoxypropanone Attachment:

Reaction Optimization

-

Solvent Systems: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred for their ability to stabilize transition states during alkylation and acylation .

-

Temperature Control: Reactions are typically conducted at 60–80°C to balance reaction rate and byproduct minimization.

Physicochemical Properties

Solubility and Stability

While experimental solubility data for this compound are unavailable, predictions based on structural analogs suggest:

-

Lipophilicity: The logP value is estimated at ~2.5, indicating moderate hydrophobicity suitable for blood-brain barrier penetration.

-

Hydrolytic Stability: The ketone group may undergo slow hydrolysis under acidic or basic conditions, necessitating storage in anhydrous environments .

Computational and Conformational Studies

Ring Inversion Dynamics

Density functional theory (DFT) calculations on related 1,4-diazepanes reveal two transition states during ring inversion, corresponding to M (mirror) and P (pseudo) conformers . The energy barrier for interconversion (~50 kJ/mol) suggests moderate flexibility, enabling adaptation to target binding sites .

Electronic Structure Analysis

-

Charge Distribution: The diazepane nitrogen atoms exhibit partial positive charges, facilitating interactions with electronegative residues in proteins .

-

Torsional Angles: The cyclobutyl group imposes torsional strain (C-C-C angles ~88°), reducing conformational entropy and enhancing binding specificity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume